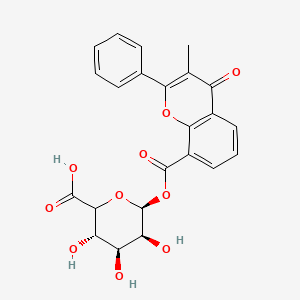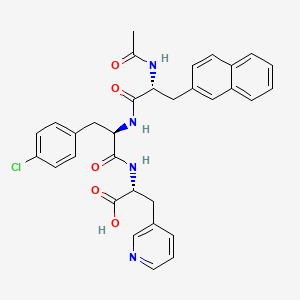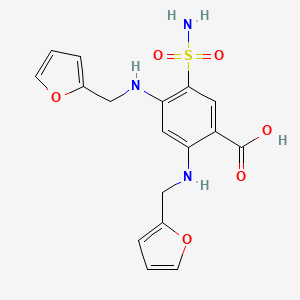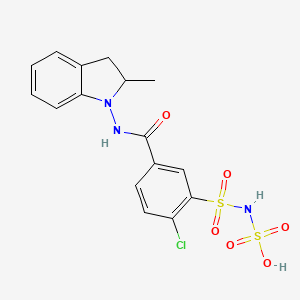
Hydroxychloroquine O-Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxychloroquine O-Acetate is a compound with the molecular formula C20H28ClN3O2 . It is used in Hydrochloroquinoline impurity profiling as per limits and threshold values specified by respective drug legislations, FDA and pharmacopoeial guidelines during commercial production of Hydrochloroquinoline and its related formulations .
Synthesis Analysis
The synthetic strategies for the industrial and academic synthesis of Hydroxychloroquine and its key intermediates like 4,7-dichloroquinoline (4,7- DCQ) and 2- ((4-aminopentyl) (ethyl)amino)ethan-1-ol 9 (aka hydroxy novaldiamine; HNDA) have been reviewed .Molecular Structure Analysis
The molecular structure of Hydroxychloroquine O-Acetate is available in databases like PubChem . Topological studies have been conducted on Hydroxychloroquine conjugated molecular structures used for Novel Coronavirus (COVID-19) treatment .Chemical Reactions Analysis
Hydroxychloroquine has been studied for its reactions under various conditions .Physical And Chemical Properties Analysis
Hydroxychloroquine O-Acetate’s physical and chemical properties can be found in databases like PubChem . It has been studied for its stability in different formulations .Applications De Recherche Scientifique
Antimalarial Activity
Quensyl-1-acetate is a derivative of hydroxychloroquine, which is a well-known antimalarial agent. It has been utilized in the treatment and prevention of malaria, particularly in regions where the disease remains sensitive to chloroquine . The compound’s efficacy against malaria stems from its ability to interfere with the growth and reproduction of the Plasmodium parasites that cause the disease.
Autoimmune Diseases
Research has indicated that O-Acetylhydroxychloroquine plays a significant role in the management of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus . It functions by modulating the immune system and reducing inflammation, which is a key factor in these conditions.
Anti-inflammatory Properties
Beyond its use in autoimmune disorders, the anti-inflammatory properties of Hydroxychloroquine O-Acetate have been explored for various inflammatory conditions. Its mechanism involves the inhibition of cytokine production and release, which are molecules that contribute to inflammation .
Antiviral Research
During the COVID-19 pandemic, hydroxychloroquine and its derivatives, including Quensyl-1-acetate, were investigated for their potential antiviral properties. Although the results were mixed, it highlighted the compound’s potential application in viral infections beyond malaria .
Oncology
There is ongoing research into the use of hydroxychloroquine derivatives in cancer treatment. These compounds may inhibit autophagy, a process that cancer cells can exploit for survival. By disrupting this process, Quensyl-1-acetate could potentially contribute to cancer therapy .
Metabolic Syndrome
Studies have suggested that hydroxychloroquine and its derivatives may offer metabolic benefits, such as improving lipid profiles and lowering blood glucose levels. This could make Quensyl-1-acetate a candidate for managing aspects of metabolic syndrome .
Dermatology
In dermatology, Hydroxychloroquine O-Acetate has been used to treat skin conditions like porphyria cutanea tarda and discoid lupus erythematosus. It helps by reducing skin inflammation and preventing the formation of lesions .
Pharmaceutical Development
Quensyl-1-acetate serves as an impurity reference material in pharmaceutical development. It is used to ensure the quality and safety of hydroxychloroquine products by providing a standard against which to measure impurities during the manufacturing process .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClN3O2/c1-4-24(12-13-26-16(3)25)11-5-6-15(2)23-19-9-10-22-20-14-17(21)7-8-18(19)20/h7-10,14-15H,4-6,11-13H2,1-3H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVQTWFAUWKTAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCOC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxychloroquine O-Acetate | |
CAS RN |
47493-14-1 |
Source


|
| Record name | Hydroxychloroquine acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047493141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HYDROXYCHLOROQUINE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZ4PKS9R94 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


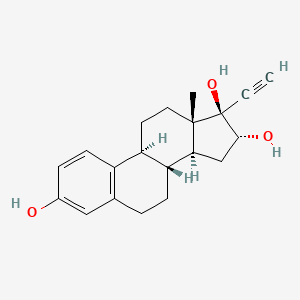


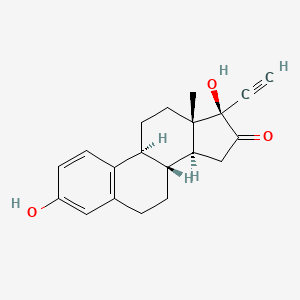
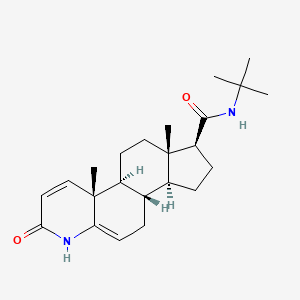
![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-cyclohexyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B601991.png)
